

N-Boc-Allylglycine Methyl Ester: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	N-Boc-allylglycine methyl ester	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of **N-Boc-allylglycine methyl ester**, a key building block in modern peptide chemistry and drug discovery.

Core Chemical Properties

N-Boc-allylglycine methyl ester is a protected amino acid derivative valued for its versatility in synthetic chemistry. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and the methyl ester at the carboxyl terminus allow for controlled manipulations in peptide synthesis. The allyl side chain provides a reactive handle for various chemical transformations, most notably ring-closing metathesis.

Physicochemical Data

A summary of the key physicochemical properties of **N-Boc-allylglycine methyl ester** is presented in the table below. While specific experimental values for melting and boiling points are not widely reported, its physical state at different temperatures is known.



Property	Value	Source
Molecular Formula	C11H19NO4	INVALID-LINK
Molecular Weight	229.27 g/mol	INVALID-LINK
Appearance	Colorless oil, converts to a white solid at -20 °C	INVALID-LINK
Melting Point	Solidifies at -20 °C	INVALID-LINK
Boiling Point	Data not available	
Optical Rotation	[α]D +20.2 (c 1.5, CHCl ₃)	INVALID-LINK

Solubility

Based on its use in synthesis and purification, the solubility of **N-Boc-allylglycine methyl ester** in various solvents can be inferred as follows:

Solvent	Solubility
Dichloromethane (DCM)	Soluble
Ethyl acetate	Soluble
Hexanes	Soluble in mixtures with ethyl acetate
Diethyl ether	Soluble in mixtures with hexanes
Water	Insoluble (inferred from workup procedures)

Spectroscopic Data

The structural identity of **N-Boc-allylglycine methyl ester** is confirmed by the following spectroscopic data.[1][2]



Technique	Data
¹H NMR (500 MHz, CDCl₃) δ (ppm)	5.62–5.71 (m, 1H), 5.10–5.12 (m, 1H), 5.08 (s, 1H), 5.04 (br s, 1H), 4.32–4.38 (m, 1H), 3.70 (s, 3H), 2.41–2.53 (m, 2H), 1.40 (s, 9H)
¹³ C NMR (125 MHz, CDCl ₃) δ (ppm)	172.62, 155.27, 132.42, 119.12, 79.94, 53.0, 52.29, 36.86, 28.37
IR (film) ν (cm ⁻¹)	3359.0, 2978.3, 1745.9, 1715.7, 1505.7, 1437.9, 1366.3, 1249.9, 1162.6, 1051.2, 1022.7, 920.6
High-Resolution Mass Spectrometry (HRMS)	Calculated for C11H19NO4 [M+1]+: 230.1314; Found: 230.13867

Experimental Protocols Synthesis of N-Boc-Allylglycine Methyl Ester via Negishi Cross-Coupling

A reliable method for the synthesis of **N-Boc-allylglycine methyl ester** is through a zinc-mediated, palladium-catalyzed Negishi cross-coupling reaction.[1][2][3][4] The general workflow for this synthesis is outlined below.



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Synthesis Workflow

Detailed Methodology:



- Iodination of N-Boc-L-serine methyl ester: To a solution of triphenylphosphine and imidazole in dichloromethane at 0 °C, iodine is added portion-wise. The resulting mixture is then treated with a solution of N-Boc-L-serine methyl ester in dichloromethane. The reaction is allowed to warm to room temperature. The crude product is purified by column chromatography to yield tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate.[1][2]
- Zinc Insertion: Activated zinc dust is prepared by treating zinc dust with 1,2-dibromoethane in DMF at 60 °C, followed by the addition of chlorotrimethylsilane at room temperature. A solution of the iodo intermediate in DMF is then added, and the mixture is heated to 35 °C to facilitate the formation of the organozinc reagent.[1][2][4]
- Negishi Cross-Coupling: The freshly prepared organozinc reagent is cooled to -78 °C, and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and tri(o-tolyl)phosphine are added. A solution of vinyl bromide in THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight.[1][3][4]
- Workup and Purification: The reaction is quenched with water and filtered through celite. The
 organic layer is separated, washed, dried, and concentrated. The crude product is purified by
 silica gel column chromatography using a hexanes/ethyl acetate gradient to afford pure NBoc-allylglycine methyl ester as a colorless oil.[3][4]

Deprotection of the Boc Group

The Boc protecting group can be readily removed under acidic conditions to yield the free amine.

Methodology:

Dry HCl gas is bubbled through a solution of **N-Boc-allylglycine methyl ester** in dry dichloromethane at room temperature. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield (S)-Methyl 2-aminopent-4-enoate hydrochloride.[2]

Chemical Reactivity and Applications

The chemical utility of **N-Boc-allylglycine methyl ester** primarily stems from the reactivity of its allyl group and its role as a protected amino acid in peptide synthesis.

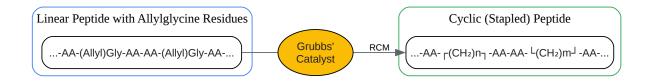


Role in Peptide Synthesis

N-Boc-allylglycine methyl ester is a valuable building block for the incorporation of the non-proteinogenic amino acid allylglycine into peptide chains using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. The Boc group provides temporary protection of the α -amino group, which can be removed with mild acid (e.g., trifluoroacetic acid), while the methyl ester can be hydrolyzed to the free carboxylic acid for subsequent coupling reactions.[5]

Ring-Closing Metathesis (RCM)

The allyl side chain of allylglycine residues incorporated into peptides serves as a substrate for ring-closing metathesis (RCM). This reaction, typically catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts), allows for the formation of cyclic peptides with constrained conformations.[1] Such "stapled peptides" are of significant interest in drug discovery as they can exhibit enhanced metabolic stability, cell permeability, and binding affinity to their biological targets.[1]



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Ring-Closing Metathesis Concept

Biological Relevance

While **N-Boc-allylglycine methyl ester** itself is a synthetic building block, its incorporation into peptides can lead to compounds with significant biological activity. The resulting constrained peptides have been explored as mimics of protein secondary structures, such as α -helices, and have been investigated for a variety of therapeutic applications, including:

• Opioid Receptor Antagonists: Macrocyclic peptides containing two allylglycine residues have been synthesized via RCM and shown to be selective antagonists of the δ and μ opioid receptors.[1]



- Inhibitors of Protein-Protein Interactions: "Stapled peptides" are designed to stabilize helical conformations, enabling them to disrupt protein-protein interactions that are often challenging to target with small molecules.
- Antibacterial Agents: Cyclic peptides containing allylglycine have been investigated for their antibacterial properties.[1][2]

Safety and Handling

Detailed safety information for **N-Boc-allylglycine methyl ester** is not extensively documented. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety protocols, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-Boc-allylglycine methyl ester is a cornerstone molecule for the synthesis of non-natural peptides with tailored properties. Its straightforward incorporation into peptide sequences and the subsequent ability to perform ring-closing metathesis on its allyl side chain provide a powerful tool for medicinal chemists and drug development professionals. The resulting conformationally constrained peptides hold significant promise for the development of novel therapeutics targeting a wide range of diseases.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]



- 3. Ring-closing metathesis of C-terminal allylglycine residues with an N-terminal beta-vinylsubstituted phosphotyrosyl mimetic as an approach to novel Grb2 SH2 domain-binding macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. japer.in [japer.in]
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